(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
Description
BenchChem offers high-quality (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-pyrrolidin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCYAOIKEUNK-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719303 | |
| Record name | 3-Pyrrolidin-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313183-06-0 | |
| Record name | 3-Pyrrolidin-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid, also known as 2-amino-3-pyrrolidinepropanoic acid, is a significant amino acid derivative characterized by its unique pyrrolidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C7H12N2O2
- Molecular Weight : Approximately 158.20 g/mol
- Structural Features : The presence of the pyrrolidine ring allows for unique interactions with biological targets, influencing its pharmacological profile.
The biological activity of (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid is primarily attributed to its interactions with neurotransmitter systems. Research indicates that this compound may:
- Modulate Neurotransmitter Receptors : It has been shown to interact with various receptors in the central nervous system, potentially enhancing synaptic efficacy and influencing synaptic transmission and plasticity.
- Exhibit Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases .
Biological Activities
-
Neuroprotective Properties :
- The compound has been studied for its potential to protect neurons from damage associated with oxidative stress and neurodegeneration. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
-
Antioxidant Activity :
- Preliminary findings indicate that (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid may exhibit antioxidant properties, contributing to cellular defense mechanisms against oxidative damage.
- Antimicrobial Potential :
Neuroprotective Effects
A study investigating the effects of (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid on neuronal cell lines demonstrated a significant reduction in cell death induced by oxidative stress. This study highlighted the compound's ability to enhance cell viability and reduce markers of apoptosis.
| Study | Cell Line | Treatment Concentration | Outcome |
|---|---|---|---|
| SH-SY5Y | 100 µM | Increased cell viability by 30% under oxidative stress conditions |
Antimicrobial Activity
Research into related pyrrolidine compounds revealed varying degrees of antibacterial activity. For instance, compounds structurally similar to (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid showed minimum inhibitory concentrations (MICs) ranging from 0.0048 to 0.025 mg/mL against common pathogens like E. coli and S. aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
